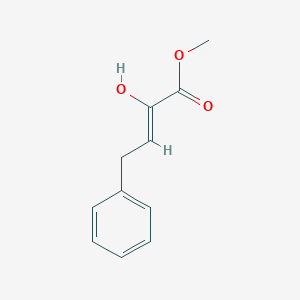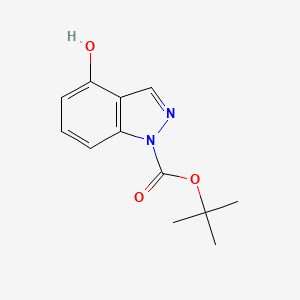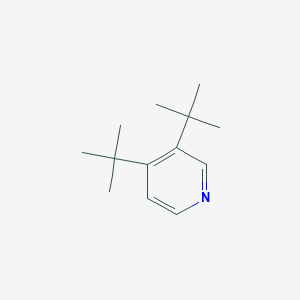
3,4-Di-tert-butylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Di-tert-butylpyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of two tert-butyl groups attached to the 3rd and 4th positions of the pyridine ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Di-tert-butylpyridine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3,4-dichloropyridine with tert-butyl lithium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including distillation and crystallization, to ensure the high purity of the final product. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Di-tert-butylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl groups can be replaced by other functional groups using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or organolithium reagents in THF.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Functionalized pyridine derivatives with various substituents replacing the tert-butyl groups.
Applications De Recherche Scientifique
3,4-Di-tert-butylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its steric bulk and electronic properties make it suitable for stabilizing reactive metal centers.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving pyridine-based drugs.
Industry: It is used as an additive in the formulation of high-performance materials, including polymers and resins, due to its stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 3,4-Di-tert-butylpyridine involves its interaction with molecular targets through its pyridine ring and tert-butyl groups. The compound can act as a ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
4-tert-Butylpyridine: Similar in structure but with only one tert-butyl group at the 4th position.
2,6-Di-tert-butylpyridine: Similar in having two tert-butyl groups but positioned at the 2nd and 6th positions.
4,4’-Di-tert-butyl-2,2’-bipyridine: A bipyridine derivative with tert-butyl groups at the 4th positions of both pyridine rings.
Uniqueness: 3,4-Di-tert-butylpyridine is unique due to the specific positioning of the tert-butyl groups at the 3rd and 4th positions, which imparts distinct steric and electronic properties. This configuration enhances its stability and makes it particularly effective in applications requiring bulky ligands or sterically hindered environments.
Propriétés
Numéro CAS |
89032-20-2 |
|---|---|
Formule moléculaire |
C13H21N |
Poids moléculaire |
191.31 g/mol |
Nom IUPAC |
3,4-ditert-butylpyridine |
InChI |
InChI=1S/C13H21N/c1-12(2,3)10-7-8-14-9-11(10)13(4,5)6/h7-9H,1-6H3 |
Clé InChI |
NVQUMACQCJVKOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=NC=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


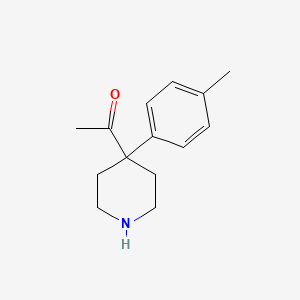

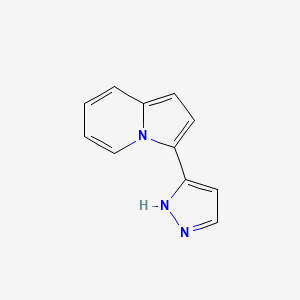

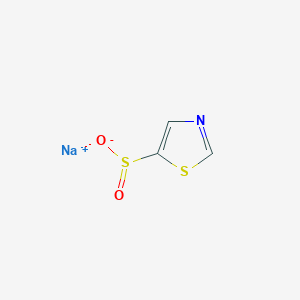

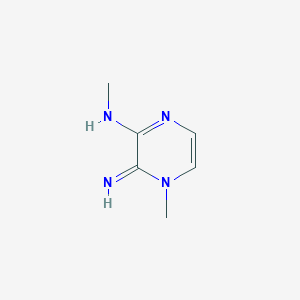

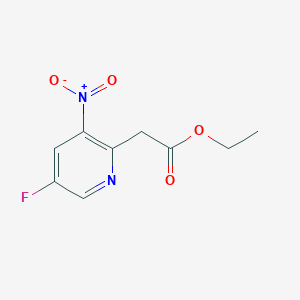

![2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B13117258.png)
![(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione](/img/structure/B13117265.png)
